4-Chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide
CAS No.:
Cat. No.: VC18354227
Molecular Formula: C22H14Cl3N3O3
Molecular Weight: 474.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H14Cl3N3O3 |
|---|---|
| Molecular Weight | 474.7 g/mol |
| IUPAC Name | 4-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-nitrobenzamide |
| Standard InChI | InChI=1S/C22H14Cl3N3O3/c1-12-8-17(18(11-26)13-2-4-14(23)5-3-13)19(25)10-20(12)27-22(29)16-7-6-15(24)9-21(16)28(30)31/h2-10,18H,1H3,(H,27,29) |
| Standard InChI Key | USMDBKMHVNOYJU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Identifiers
The compound’s IUPAC name, 4-Chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide, reflects its substitution pattern across two aromatic rings linked by an amide bond. Key identifiers include:
| Property | Value | Source Reference |
|---|---|---|
| CAS Registry Number | 895853-32-4 | |
| Molecular Formula | C₂₂H₁₄Cl₃N₃O₃ | |
| Molecular Weight | 474.72 g/mol | |
| SMILES Notation | ClC1=CC(=C(C=C1Cl)C(C#N)C2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC=C3Cl)N+[O-] |
The structure integrates a 2-nitrobenzamide group attached to a polysubstituted aniline moiety, with chlorine atoms at the 4-position of the benzamide ring and the 5-position of the aniline ring . A cyano-methyl bridge connects the aniline to a 4-chlorophenyl group, enhancing steric bulk and electronic effects.
Synthesis and Characterization
Synthetic Routes
While detailed synthetic protocols are proprietary, patent literature suggests a multi-step approach involving:
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Friedel-Crafts acylation to introduce the nitrobenzamide group .
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Nucleophilic substitution for chlorine incorporation at specific positions .
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Cyano-methylation via Knoevenagel condensation, utilizing malononitrile derivatives .
Reaction monitoring typically employs HPLC and LC-MS, with final purity ≥98% confirmed by suppliers .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorbance at 1,680 cm⁻¹ (amide C=O stretch) and 1,520 cm⁻¹ (nitro group) .
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¹H NMR: Distinct signals for methyl groups (δ 2.3 ppm) and aromatic protons (δ 7.1–8.2 ppm) .
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Mass Spectrometry: Molecular ion peak observed at m/z 474.72 (M+H⁺) .
Pharmacological Applications
SPAK Kinase Inhibition and Neuroprotection
The compound exhibits potent inhibition of STE20/SPS1-related proline-alanine-rich kinase (SPAK), a key regulator of ion transport in neuronal cells . Preclinical studies highlight:
| Parameter | Result | Model System | Source Reference |
|---|---|---|---|
| Blood-Brain Barrier Permeability | LogP = 3.8 ± 0.2 | Parallel artificial membrane assay | |
| Plasma Half-Life | 6.2 hours | Sprague-Dawley rats |
Comparative Analysis with Structural Analogues
The compound’s activity surpasses earlier analogues like Closantel (CAS 57808-65-8), which shows weaker SPAK inhibition (IC₅₀ = 230 nM) . The cyano-methyl group enhances target binding affinity by 18-fold compared to methyl-substituted variants .
Physicochemical Properties
The low aqueous solubility necessitates formulation with cyclodextrin derivatives for in vivo administration .
Research Trends and Future Directions
Recent patents (2024–2025) focus on combination therapies with NMDA receptor antagonists to enhance neuroprotection . Challenges include optimizing metabolic stability—current studies report extensive hepatic glucuronidation (t₁/₂ = 22 minutes in microsomal assays) .
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